molecular formula C7H5BrINO3 B3032226 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene CAS No. 1263376-99-3

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene

Cat. No.: B3032226
CAS No.: 1263376-99-3
M. Wt: 357.93
InChI Key: APJYPPWBWCHKCJ-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is an aromatic compound with the molecular formula C7H5BrINO3. This compound is characterized by the presence of bromine, iodine, methoxy, and nitro functional groups attached to a benzene ring. It is used primarily in research settings due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with a benzene derivative, which undergoes bromination, iodination, methoxylation, and nitration in a sequential manner. Each step requires specific reagents and conditions:

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Electrophilic Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

Major Products:

Scientific Research Applications

1-Bromo-2-iodo-5-methoxy-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and biological contexts. The nitro group, in particular, can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene is unique due to the presence of both bromine and iodine atoms, as well as the methoxy and nitro groups.

Properties

IUPAC Name

1-bromo-2-iodo-5-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYPPWBWCHKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679550
Record name 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263376-99-3
Record name 1-Bromo-2-iodo-5-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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